Ethyl phenanthrene-2-carboxylate

CAS No.: 94540-85-9

Cat. No.: VC3749359

Molecular Formula: C17H14O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94540-85-9 |

|---|---|

| Molecular Formula | C17H14O2 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | ethyl phenanthrene-2-carboxylate |

| Standard InChI | InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3 |

| Standard InChI Key | SPDSVQDCEDNGGL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Properties

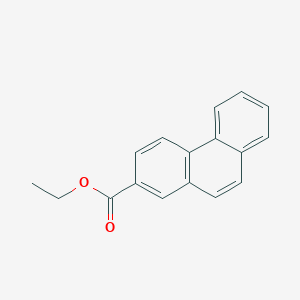

Ethyl phenanthrene-2-carboxylate is characterized by its distinct chemical identity and physical properties that define its behavior in various chemical environments.

Basic Identification

Ethyl phenanthrene-2-carboxylate is formally known as the ethyl ester of phenanthrene-2-carboxylic acid. It has several synonyms in chemical literature including 2-phenanthrenecarboxylic acid ethyl ester and ethylphenanthrene-2-carboxylate. The compound is assigned the CAS registry number 94540-85-9, which serves as its unique identifier in chemical databases worldwide .

Molecular Structure and Properties

The compound has a molecular formula of C₁₇H₁₄O₂, consisting of the phenanthrene skeleton with a carboxylic acid ethyl ester group (-COOC₂H₅) attached at the 2-position. Its molecular weight is 250.29 g/mol, placing it in the moderate molecular weight category among organic compounds . The structure features the characteristic three fused benzene rings of phenanthrene with the ester group extending from the central ring.

Table 1: Basic Chemical Properties of Ethyl Phenanthrene-2-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄O₂ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 94540-85-9 |

| IUPAC Name | Ethyl phenanthrene-2-carboxylate |

| InChIKey | SPDSVQDCEDNGGL-UHFFFAOYSA-N |

Structural Representation

The compound can be represented using various notations that are standard in chemical literature. Its SMILES notation is CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2, which provides a linear string representation of its structure. The InChI (International Chemical Identifier) is InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3, offering a more detailed structural description .

Synthetic Pathways

The synthesis of ethyl phenanthrene-2-carboxylate typically involves the esterification of phenanthrene-2-carboxylic acid, which itself can be synthesized through various routes.

From Phenanthrene-2-Carboxylic Acid

The most straightforward synthetic route to ethyl phenanthrene-2-carboxylate is through the esterification of phenanthrene-2-carboxylic acid with ethanol under acidic conditions. This follows standard esterification procedures commonly employed in organic synthesis.

Synthesis of Precursor

Phenanthrene-2-carboxylic acid, the direct precursor to our compound of interest, can be synthesized by oxidizing 2-acetylphenanthrene with sodium hypochlorite solution. This reaction typically involves refluxing 2-acetylphenanthrene with approximately 5% sodium hypochlorite solution for an extended period (around 24 hours) . The reaction proceeds as follows:

-

2-Acetylphenanthrene is subjected to oxidative cleavage by sodium hypochlorite

-

The methyl group undergoes oxidation to form the carboxylic acid

-

The resulting phenanthrene-2-carboxylic acid can then be isolated and purified

The synthesis of phenanthrene-2-carboxylic acid has been documented as yielding the product with distinct physical characteristics that aid in its identification and confirmation .

Alternative Synthesis Approaches

Research has indicated that phenanthrene-2-carboxylic acid can also be formed through direct carboxylation of phenanthrene. Studies on anaerobic biodegradation of phenanthrene by sulfate-reducing bacteria have demonstrated that these microorganisms can activate phenanthrene through carboxylation at the C-2 position . This biological pathway suggests potential biomimetic approaches for synthetic chemists seeking alternative routes to phenanthrene-2-carboxylic derivatives.

Spectroscopic Characterization

Spectroscopic methods provide valuable data for confirming the structure and purity of ethyl phenanthrene-2-carboxylate.

Mass Spectral Fragmentation

Mass spectral analysis of phenanthrene carboxylic acid derivatives typically shows characteristic fragmentation patterns. For the silylated derivative of phenanthrene-2-carboxylic acid, fragments at m/z 206, 280, and 295 have been observed . The ethyl ester would show a different but related fragmentation pattern, with the molecular ion expected at m/z 250 corresponding to its molecular weight.

Biological Significance

Research into the biological aspects of phenanthrene derivatives provides context for understanding potential applications of ethyl phenanthrene-2-carboxylate.

Microbial Metabolism

Studies have demonstrated that certain sulfate-reducing bacteria can metabolize phenanthrene under anaerobic conditions. The metabolic pathway involves carboxylation at the C-2 position, forming phenanthrene-2-carboxylic acid as a key metabolite . This biological process is significant as it represents a natural pathway for the degradation of polycyclic aromatic hydrocarbons, which are environmental pollutants.

Analytical Methods

The analysis and detection of ethyl phenanthrene-2-carboxylate can be accomplished through various analytical techniques.

Chromatographic Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the analysis of phenanthrene derivatives including esters. For the parent acid, trimethylsilyl derivatization has been used to enhance volatility prior to GC-MS analysis . The ethyl ester would generally have sufficient volatility for direct GC-MS analysis without derivatization.

Spectroscopic Identification

Various spectroscopic methods can be employed for the characterization and identification of ethyl phenanthrene-2-carboxylate:

-

Infrared spectroscopy: Expected to show characteristic C=O stretching of the ester group around 1700-1735 cm⁻¹

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR would show signals for the ethyl group (triplet for CH₃ and quartet for CH₂) and the aromatic protons of the phenanthrene system

-

UV-Vis spectroscopy: Expected to exhibit absorption patterns characteristic of phenanthrene derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume